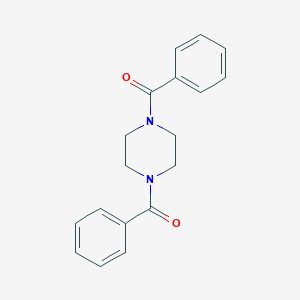

1,4-Dibenzoylpiperazine

説明

1,4-Dibenzoylpiperazine is a chemical compound with the molecular formula C18H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two benzoyl groups attached to the nitrogen atoms of the piperazine ring

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

- Dissolve piperazine in an appropriate solvent, such as dichloromethane.

- Add benzoyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

化学反応の分析

Synthetic Routes

Piperazine derivatives are typically synthesized via N-acylation or N-alkylation reactions. For 1,4-dibenzoylpiperazine, the most plausible route involves:

Reaction 1: Direct Benzoylation of Piperazine This reaction mirrors methods used for synthesizing mono-benzoylpiperazines (e.g., 1-benzoylpiperazine) . Key considerations include:

- Stoichiometry : A 1:2 molar ratio of piperazine to benzoyl chloride ensures complete di-substitution.

- Conditions : Reactions are often conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to neutralize HCl .

- Side Products : Over-benzoylation is unlikely due to steric hindrance after two substitutions.

Reactivity and Functionalization

This compound’s reactivity is influenced by its electron-withdrawing benzoyl groups:

Hydrolysis

Under acidic or basic conditions, the benzoyl groups may undergo hydrolysis:This reaction is reversible and pH-dependent, similar to other acylated amines .

Nucleophilic Substitution

The carbonyl groups can participate in nucleophilic reactions:

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts benzoyl groups to benzyl groups, forming 1,4-dibenzylpiperazine .

- Grignard Addition : Organometallic reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols .

Byproduct Formation in Piperazine Chemistry

Synthetic protocols for piperazine derivatives often generate side products:

For this compound, incomplete benzoylation could yield mono-benzoylpiperazine , detectable via chromatography or mass spectrometry .

Spectroscopic Characterization

Key analytical data for benzoylpiperazine derivatives (for comparison):

| Property | 1-Benzoylpiperazine | This compound (Predicted) |

|---|---|---|

| IR (C=O stretch) | 1660–1680 cm⁻¹ | 1650–1670 cm⁻¹ (two overlapping peaks) |

| ¹H NMR (CDCl₃) | δ 7.4–7.6 (m, 5H, Ar-H) | δ 7.4–7.6 (m, 10H, Ar-H) |

| Mass Spec (m/z) | 234 [M+H]⁺ | 408 [M+H]⁺ |

科学的研究の応用

Neuropharmacology

DBZP exhibits properties similar to other psychoactive substances, influencing neurotransmitter systems in the brain. Studies have shown that it may act as a stimulant and has been investigated for its potential therapeutic effects in treating mood disorders and enhancing cognitive functions. Its mechanism of action is believed to involve modulation of serotonin and dopamine pathways, akin to the effects observed with benzylpiperazine (BZP) and other related compounds.

Medicinal Chemistry

DBZP has been explored as a scaffold for the development of new drugs targeting various conditions. Its derivatives have been synthesized and tested for their efficacy against several diseases, including depression and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent.

Molecular Imprinting

Molecularly imprinted polymers (MIPs) using DBZP as a template have been developed for selective detection of drugs in biological samples. These MIPs demonstrate high selectivity and affinity for target analytes, making them useful in forensic science and toxicology for detecting illicit drugs in complex matrices such as urine or blood samples .

Drug Detection

Research has indicated that MIPs created with DBZP can effectively capture and detect various psychoactive substances, enhancing on-site drug testing capabilities. The polymers exhibit favorable binding characteristics, allowing for rapid screening methods that could be employed in law enforcement and clinical settings .

Case Study 1: Neurotoxic Effects Assessment

A study assessing the neurotoxic effects of BZP (a related compound) utilized human cell lines to evaluate mitochondrial dysfunction and oxidative stress induced by the drug. While not directly involving DBZP, findings from this research provide insights into the potential neurotoxic risks associated with piperazine derivatives .

Case Study 2: Use in Party Pills

In New Zealand, BZP was commonly used in party pills, leading to various health complications among users. Reports indicated adverse effects such as hyperthermia and seizures associated with BZP consumption. Understanding these implications can guide further research into DBZP's safety profile when used recreationally or therapeutically .

Comparative Analysis of Piperazine Derivatives

| Compound | Primary Application | Toxicity Profile | Mechanism of Action |

|---|---|---|---|

| 1,4-Dibenzoylpiperazine | Drug development & detection | Moderate toxicity | Serotonin and dopamine modulation |

| Benzylpiperazine | Recreational use | Significant adverse effects | Stimulant properties affecting neurotransmitters |

| Other Piperazines | Research on psychoactive effects | Varies by derivative | Diverse mechanisms depending on structure |

作用機序

The mechanism of action of 1,4-dibenzoylpiperazine is not well-documented. as a piperazine derivative, it may interact with various molecular targets, including enzymes and receptors. The presence of benzoyl groups can influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

類似化合物との比較

1,4-Dibenzoylpiperazine can be compared with other piperazine derivatives such as:

1,4-Dibenzylpiperazine: Similar structure but with benzyl groups instead of benzoyl groups.

1-Benzylpiperazine: Contains only one benzyl group.

1,4-Diphenylpiperazine: Contains phenyl groups instead of benzoyl groups.

Uniqueness

This compound is unique due to the presence of two benzoyl groups, which can significantly influence its chemical reactivity and potential applications. The benzoyl groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

生物活性

1,4-Dibenzoylpiperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and associated toxicity, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the piperazine family, characterized by a piperazine ring substituted at the 1 and 4 positions with benzoyl groups. Its chemical structure can be represented as follows:

This structure contributes to its biological activity through interactions with various receptors in the central nervous system (CNS) and other biological systems.

This compound exhibits several mechanisms of action that contribute to its pharmacological effects:

- Serotonergic Activity : Similar to other piperazine derivatives like Benzylpiperazine (BZP), it interacts with serotonin receptors, influencing mood and behavior. Studies have shown that BZP acts as a serotonin reuptake inhibitor, increasing extracellular serotonin levels .

- Dopaminergic Effects : The compound also affects dopaminergic pathways, which are crucial for reward and pleasure systems in the brain. This dual action on serotonergic and dopaminergic systems may explain its stimulant properties .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table of its effects based on in vitro and in vivo studies.

Case Study 1: Anti-HIV Activity

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant anti-HIV activity. The compound showed an IC50 value of 0.5 µM against the HIV-1 Bal strain, suggesting potential as a lead compound for anti-HIV therapies .

Case Study 2: Neurotoxic Effects

Research investigating the neurotoxic effects of N-benzylpiperazine (a related compound) indicated that similar piperazine derivatives could activate pro-apoptotic pathways in neuronal cells. Elevated levels of lactate dehydrogenase (LDH) and increased reactive oxygen species (ROS) production were observed, indicating cellular stress and potential neurotoxicity .

Case Study 3: Social Use Patterns

A qualitative study among young adults using BZP-party pills revealed that these substances were primarily used for their stimulant properties during social gatherings. While users reported positive effects such as enhanced sociability, there were also concerns regarding adverse physical effects and risky behaviors associated with their use .

Toxicological Considerations

Despite its potential therapeutic applications, the use of this compound raises concerns regarding toxicity. Reports indicate that related piperazines can cause severe side effects such as:

特性

IUPAC Name |

(4-benzoylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJTZIFDVSTZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209745 | |

| Record name | Piperazine, 1,4-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-41-4 | |

| Record name | 1,1′-(1,4-Piperazinediyl)bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N4-Dibenzoylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N4-DIBENZOYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964Y2A1KU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 1,4-dibenzoylpiperazine interact with its target and what are the downstream effects?

A1: Research suggests that this compound derivatives are designed to mimic the critical binding elements within the β-catenin/BCL9 interaction interface. [] This disrupts the protein-protein interaction, ultimately inhibiting the Wnt signaling pathway. [] This pathway plays a crucial role in cell growth and development, and its aberrant activation is implicated in various cancers.

Q2: How does modifying the structure of this compound affect its activity and selectivity?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold can significantly impact its inhibitory potency and selectivity. [] For instance, optimizing the substituents on the benzoyl rings led to the development of inhibitors with enhanced potency and a 98-fold selectivity for the β-catenin/BCL9 interaction over the closely related β-catenin/cadherin interaction. [] This highlights the importance of fine-tuning the structure to achieve desirable pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。